

# In Vitro Showdown: A Comparative Analysis of Imipenem/Relebactam and Meropenem/Vaborbactam

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## Compound of Interest

Compound Name: Relebactam

Cat. No.: B15564724

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A deep dive into the in vitro performance of two leading carbapenem- $\beta$ -lactamase inhibitor combinations against critical bacterial pathogens. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of Imipenem/**Relebactam** and Meropenem/Vaborbactam, supported by experimental data and detailed methodologies.

## Executive Summary

Imipenem/**Relebactam** and Meropenem/Vaborbactam are crucial additions to the antimicrobial arsenal, particularly for treating infections caused by carbapenem-resistant Gram-negative bacteria. Both combinations demonstrate potent in vitro activity by pairing a carbapenem antibiotic with a  $\beta$ -lactamase inhibitor. **Relebactam** protects imipenem from degradation by certain  $\beta$ -lactamases, while vaborbactam shields meropenem.<sup>[1]</sup>

This guide reveals that while both combinations are effective against many carbapenem-resistant Enterobacterales (CRE), particularly those producing *Klebsiella pneumoniae* carbapenemase (KPC), their activity spectra diverge significantly against other key pathogens like *Pseudomonas aeruginosa*. In vitro studies consistently demonstrate that Imipenem/**Relebactam** retains potent activity against *P. aeruginosa*, a characteristic not shared by Meropenem/Vaborbactam.<sup>[2][3]</sup>

## Comparative In Vitro Efficacy

The in vitro activity of these antimicrobial agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, offering a quantitative comparison of Imipenem/**Relebactam** and Meropenem/Vaborbactam against key bacterial species.

**Table 1: Activity against Carbapenem-Resistant *Klebsiella pneumoniae* (CRKP)**

Drug Combination	Susceptibility Rate (%)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Imipenem/Relebactam	95.8% <a href="#">[2]</a>		
Meropenem/Vaborbactam	93.8% <a href="#">[2]</a>		

Note: MIC<sub>50</sub> and MIC<sub>90</sub> represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. A recent 2024 study highlights the high susceptibility rates of CRKP to both agents.[\[2\]](#) The majority of the tested CRKP isolates in this study harbored the blaKPC gene.[\[2\]](#)

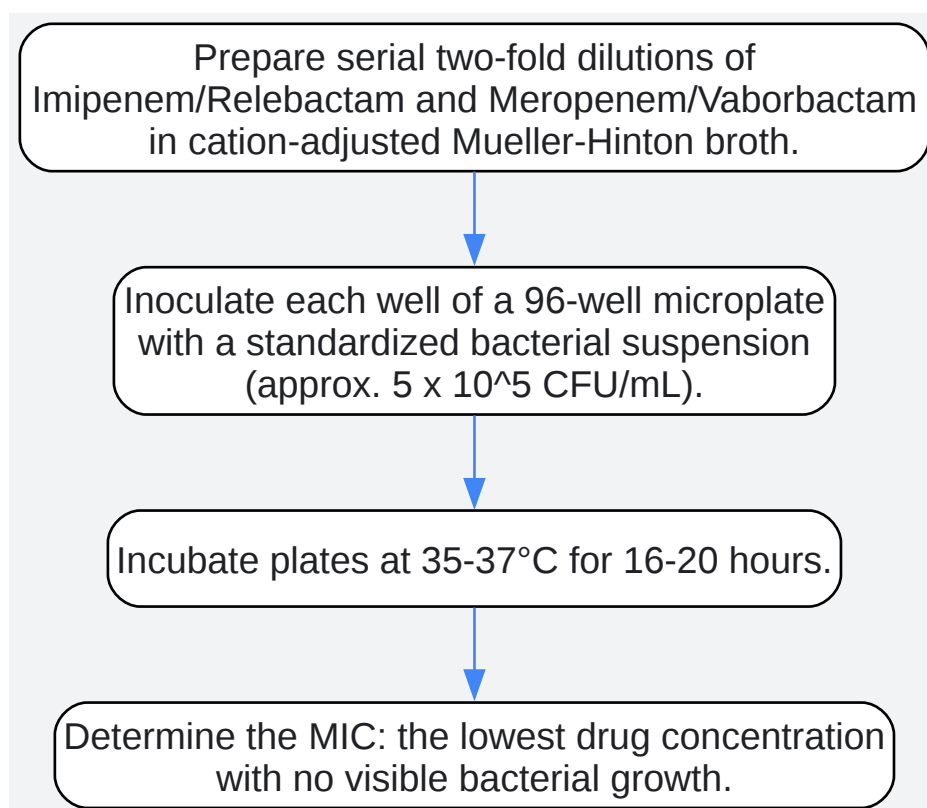
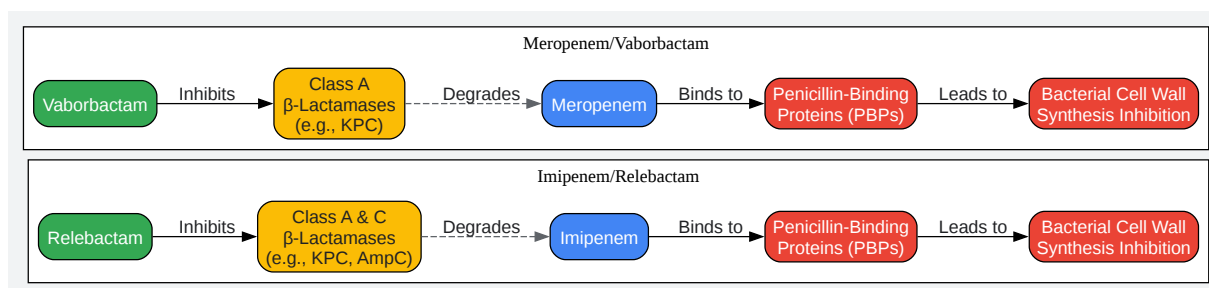
**Table 2: Activity against *Pseudomonas aeruginosa***

Drug Combination	Susceptibility Rate (%)	MIC <sub>50</sub> (µg/mL)	MIC <sub>90</sub> (µg/mL)
Imipenem/Relebactam	91.7% <a href="#">[2]</a>		
Meropenem/Vaborbactam	6.3% <a href="#">[2]</a>		

The in vitro data clearly indicates a significant advantage for Imipenem/**Relebactam** in its activity against *P. aeruginosa*. The addition of **relebactam** has been shown to reduce the imipenem MIC by approximately eightfold against this pathogen.[\[1\]](#) Conversely, limited data suggests that vaborbactam does not enhance the activity of meropenem against *P. aeruginosa*.[\[1\]](#)

## Mechanism of Action

The efficacy of these combination drugs hinges on the ability of the  $\beta$ -lactamase inhibitor to neutralize enzymes that would otherwise degrade the carbapenem antibiotic.



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## References

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- To cite this document: BenchChem. [In Vitro Showdown: A Comparative Analysis of Imipenem/Relebactam and Meropenem/Vaborbactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564724#in-vitro-comparison-of-imipenem-relebactam-and-meropenem-vaborbactam]

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